![molecular formula C12H15NO4 B2840729 Diethyl 2-aminoterephthalate CAS No. 27210-70-4](/img/structure/B2840729.png)
Diethyl 2-aminoterephthalate
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Overview
Description
Diethyl 2-aminoterephthalate, also known as Dimethyl aminoterephthalate, is a chemical compound with the CAS number 5372-81-6 .
Synthesis Analysis
This compound can be synthesized by solvothermal reactions of 2-aminoterephthalic acid with magnesium, cobalt, and strontium metal centers . Another method involves the reaction of diethyl 2-nitroterephthalate with hydrogen in the presence of Pd/charcoal, followed by reduction to yield this compound .Chemical Reactions Analysis
This compound has been used in the synthesis of three novel amino-functionalized metal–organic frameworks (MOFs): Mg-ABDC, Co-ABDC, and Sr-ABDC . These MOFs were synthesized by solvothermal reactions of 2-aminoterephthalic acid with magnesium, cobalt, and strontium metal centers, respectively .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a slight aromatic odor . Its molecular weight is 237.26 .Scientific Research Applications
1. Structural Analysis and Crystallization
Diethyl 2-aminoterephthalate has been analyzed for its structural properties and crystallization behavior. For instance, Ohmura et al. (2019) examined the cocrystal structure of phenylenediamine and quinonediimine derivatives, including this compound, using X-ray crystallography. They discovered a polymeric arrangement of these components through π-π interactions, revealing important insights into the molecular conformation and interactions of this compound (Ohmura et al., 2019).
2. Catalysis and Chemical Synthesis
This compound plays a role in catalysis and chemical synthesis. Bhattacharjee (2018) studied its application in layered double hydroxide for Knoevenagel condensation reactions, showing its effectiveness in promoting this chemical reaction (Bhattacharjee, 2018). Additionally, Ding et al. (2005) discussed the synthesis of NOBIN derivatives for asymmetric catalysis, involving this compound (Ding et al., 2005).
3. Material Science and Polymer Research
In the field of materials science, this compound contributes to the development of new materials. For example, Lu et al. (2016) reported a synthetic route for producing diethyl terephthalate from biomass-derived muconic acid, an approach that could potentially offer a sustainable alternative for the production of this important chemical (Lu et al., 2016).
4. Photocatalytic and Optical Applications
This compound is also investigated for its potential in photocatalytic and optical applications. An et al. (2017) explored its use in an aluminum-based metal-organic framework for photocatalytic water splitting, highlighting its efficiency and potential for energy-related applications (An et al., 2017). Cho et al. (2019) studied a diethyl derivative, diethyl 2,5-dihydroxyterephthalate, for its optical waveguiding properties, demonstrating its potential in photonic devices and optoelectronics (Cho et al., 2019).
Safety and Hazards
The safety data sheet for Diethyl 2-aminoterephthalate suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that phthalates, a class of chemicals to which diethyl 2-aminoterephthalate belongs, are endocrine-disrupting chemicals . They can induce neurological disorders and interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Phthalates, including this compound, can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process
Pharmacokinetics
It is known that the compound has a molecular weight of 23725 , and it is insoluble in water . These properties may influence its bioavailability.
Result of Action
It is known that phthalates can induce neurological disorders .
Action Environment
It is known that the compound is stable under recommended storage conditions .
properties
IUPAC Name |
diethyl 2-aminobenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFDXMSSBFNAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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